4-(2-叔丁氧羰基乙基)苯甲酸

描述

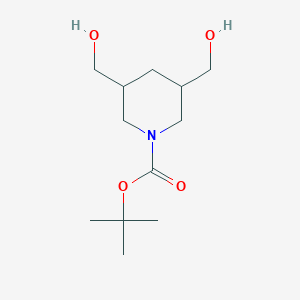

“4-(2-tert-Butoxycarbonylethyl)-benzoic acid” is a derivative of DAP and is used in the synthesis of glucosamine synthase inhibitors, a myosin kinase inhibitor .

Synthesis Analysis

The synthesis of this compound involves the RAFT polymerization of 2-(tert-butoxycarbonyloxy)ethyl methacrylate (BHEMA) using 4-cyano-4-((dodecylsulfanylthiocarbonyl)sulfanyl)pentanoic acid as the RAFT agent . The acid-catalyzed deprotection of tert-butoxycarbonyloxy groups of PBHEMA is performed in the presence of trifluoroacetic acid at room temperature to obtain polymers with a hydroxy group in the side chain .Molecular Structure Analysis

The molecular structure of this compound is related to the tert-butyloxycarbonyl (Boc) group used for the protection of the N α-amino moiety .Chemical Reactions Analysis

The chemical reactions involving this compound include the RAFT polymerization of BHEMA and the subsequent deprotection of tert-butoxycarbonyloxy groups . The hydroxy-containing polymers are further reacted with 2-isocyanatoethyl acrylate and methacrylate to synthesize precursor polymers used for a thermally curing system .科学研究应用

肽化学和光敏肽

有机合成与DAE Boc-氨基酸

药物开发和智能药物

材料科学和超分子体系

化学生物学和分子光开关

合成化学与 Boc 衍生物

总之,4-(2-叔丁氧羰基乙基)苯甲酸在肽化学、药物开发、材料科学和合成化学领域具有广阔的应用前景。 将其整合到肽中并作为光开关进行探索,为研究和实际应用开辟了激动人心的途径 . 如果您需要更多详细信息或其他应用,请随时询问!

作用机制

Target of Action

The tert-butoxycarbonyl (boc) group is commonly used as a protecting group in peptide synthesis

Mode of Action

The 4-(2-tert-Butoxycarbonylethyl)-benzoic acid compound contains a tert-butoxycarbonyl (Boc) group, which is known to act as a protecting group in peptide synthesis . The Boc group can be removed under acidic conditions, revealing the underlying functional group . This property allows the compound to undergo specific chemical reactions without interfering with other functional groups present in the molecule .

Biochemical Pathways

The presence of the boc group suggests that the compound could play a role in peptide synthesis and other biochemical processes involving amino acids . The Boc group can protect amino acids during peptide synthesis, preventing unwanted side reactions .

Pharmacokinetics

For instance, the Boc group could affect the compound’s solubility, which in turn could influence its absorption and distribution within the body .

Result of Action

For instance, the Boc group could protect certain functional groups in the compound, allowing it to participate in specific chemical reactions without interference .

Action Environment

Environmental factors could potentially influence the action, efficacy, and stability of 4-(2-tert-Butoxycarbonylethyl)-benzoic acid. For instance, the pH of the environment could affect the stability of the Boc group and thus the overall activity of the compound . Additionally, temperature and solvent conditions could also influence the compound’s reactivity .

未来方向

属性

IUPAC Name |

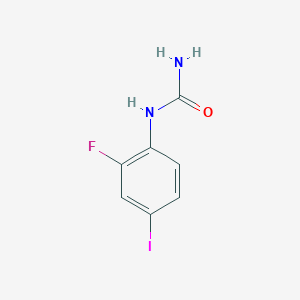

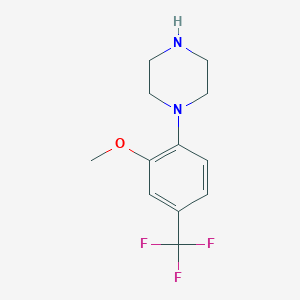

4-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O4/c1-14(2,3)18-12(15)9-6-10-4-7-11(8-5-10)13(16)17/h4-5,7-8H,6,9H2,1-3H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSNDNMLARUSPEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCC1=CC=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Bromo-3-methyl-3h-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B1398027.png)

![2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzo[d]oxazole](/img/structure/B1398032.png)

![2-Bromo-7,8,9,10-tetrahydrocyclohepta[b]indol-6(5h)-one](/img/structure/B1398034.png)

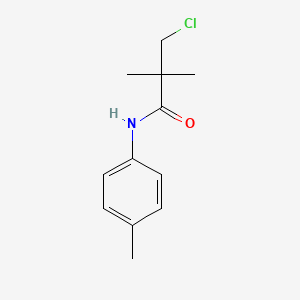

![tert-butyl N-[2-(4-bromophenyl)-2-oxoethyl]carbamate](/img/structure/B1398041.png)

![3-Benzyloxybenzo[b]thiophene-2-carboxylic acid methyl ester](/img/structure/B1398043.png)